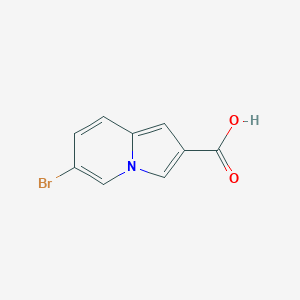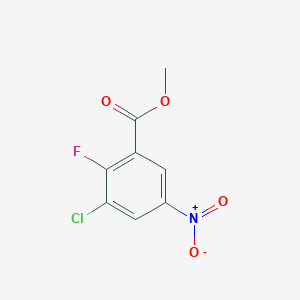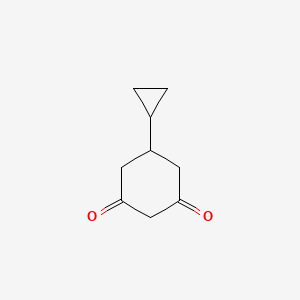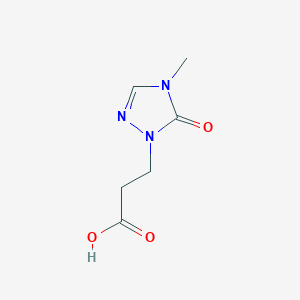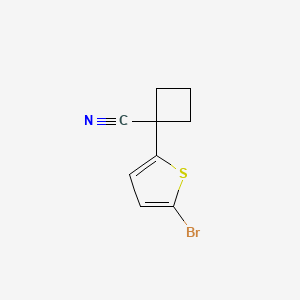
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile
Overview
Description
“1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS number 1514316-53-0 . It is used in scientific research and has significant applications in the synthesis of novel organic molecules.
Molecular Structure Analysis
The molecular formula of “1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile” is C9H8BrNS . It has a molecular weight of 242.14 . The structure comprises a cyclobutane ring attached to a carbonitrile group and a 5-bromothiophen-2-yl group .Physical And Chemical Properties Analysis
“1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Scientific Research Applications
Structural Analysis and Conformation Studies
Research on cyclobutane derivatives, including molecules similar to "1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile", has focused on their structural and conformational properties. Studies reveal that derivatives like bromocyclobutane exhibit unique conformational behaviors in solution, influenced by their substituents. NMR spectroscopy and theoretical studies provide insights into these molecules' pseudo-equatorial and pseudo-axial conformations, suggesting potential applications in materials science and molecular engineering due to their structural versatility (Karimine et al., 1987).
Photochemical Synthesis
The photochemical behavior of related thiophene derivatives has been explored for synthesizing novel organic compounds. For instance, photocycloaddition reactions involving 5-bromothiophene-2-carbonitrile derivatives have been studied, leading to the formation of cyclobuta derivatives under specific conditions. Such reactions are crucial for developing new materials and pharmaceuticals, demonstrating the synthetic versatility of bromothiophene derivatives in organic chemistry (Schwebel & Margaretha, 2000).
Electronic and Optical Properties
The synthesis and characterization of compounds like "2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyran-3-carbonitrile" have highlighted the potential electronic and optical applications of bromothiophene derivatives. Studies focusing on their structural, optical, electrical, and photoelectrical properties reveal that these compounds exhibit significant thermal stability and unique optical band gaps, suggesting their use in electronic devices and materials science (Mansour et al., 2017).
Antimicrobial and Antifungal Applications
Compounds based on 5-bromothiophene have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have shown promising results, with certain derivatives exhibiting good activity against various bacterial and fungal strains. Such findings are crucial for developing new antimicrobial agents, highlighting the potential of bromothiophene derivatives in medicinal chemistry (Sharma et al., 2022).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKOIQBOXGEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



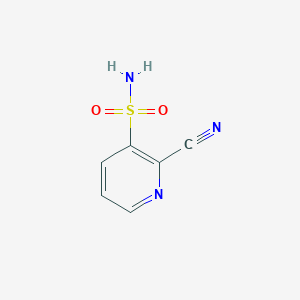
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

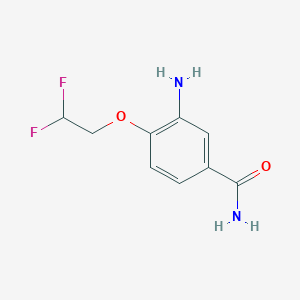
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
